BMS-200
Description
Contextualization of BMS-200 within Immunotherapy Research Modalities
This compound is positioned within the realm of cancer immunotherapy research as a small molecule antagonist of the PD-1/PD-L1 axis. This pathway represents a critical immune checkpoint that, when engaged, suppresses T-cell activity, allowing cancer cells to escape immune surveillance. nih.govnih.govresearchgate.net Therapeutic strategies aimed at blocking this interaction, such as monoclonal antibodies targeting PD-1 or PD-L1, have demonstrated clinical success. However, small molecule inhibitors like this compound offer potential advantages, including oral bioavailability, better tissue penetration, and lower manufacturing costs compared to biologics. researchgate.netmdpi.comcancerbiomed.org Research into this compound focuses on understanding its molecular mechanism and potential as an alternative or complementary approach to existing immunotherapy modalities.
Significance of Small Molecule Inhibitors in Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to numerous biological processes, and their dysregulation is implicated in various diseases, including cancer. Targeting PPIs with small molecules presents a significant challenge due to the often large and complex interaction interfaces. This compound exemplifies the successful modulation of a critical PPI, the PD-1/PD-L1 interaction, by a small molecule. Its significance lies in its demonstrated ability to disrupt this interaction not by directly blocking the PD-1 binding site on PD-L1 in a 1:1 ratio like some antibodies, but by inducing the dimerization of PD-L1. nih.govnih.govmdpi.commedchemexpress.comnih.govtargetmol.comnih.gov This induced dimerization is proposed to mask the region of PD-L1 that interacts with PD-1, thereby preventing the inhibitory signal transmission. nih.govcancerbiomed.org The binding of this compound occurs within a specific hydrophobic pocket located at the interface between two PD-L1 monomers within the dimer. nih.govresearchgate.netresearchgate.net This mechanism highlights the potential of small molecules to allosterically modulate protein function by binding to sites distinct from the primary interaction interface.
Historical Overview of this compound Research Trajectory
The research trajectory of this compound is rooted in the broader effort by pharmaceutical companies, notably Bristol Myers Squibb (BMS), to develop small molecule inhibitors targeting the PD-1/PD-L1 pathway. mdpi.comcancerbiomed.orgnih.govnih.gov this compound was identified as part of a series of biphenyl-based small molecules with potent inhibitory activity against the PD-1/PD-L1 interaction. cancerbiomed.org Early research involved screening and characterization of these compounds to assess their ability to block the interaction. Structural studies, including the determination of co-crystal structures of PD-L1 bound to this compound (PDB: 5N2F) and related compounds like BMS-8 and BMS-202, were pivotal in elucidating the binding mode and the mechanism of induced PD-L1 dimerization. nih.govmdpi.comcancerbiomed.orgtargetmol.comresearchgate.netnih.gov Molecular dynamics simulations and binding free energy calculations have further contributed to understanding the detailed interactions and the stability of the PD-L1/BMS-200 complex. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net While this compound itself may not have progressed through extensive clinical development compared to some other inhibitors, research surrounding it has been foundational in establishing the principle of targeting PD-L1 dimerization with small molecules and has informed the design of subsequent generations of inhibitors. mdpi.comnih.gov
Detailed Research Findings
Academic research on this compound has provided detailed insights into its interaction with PD-L1 and its inhibitory mechanism. Studies utilizing X-ray crystallography have revealed that this compound binds within a hydrophobic pocket formed at the dimer interface of PD-L1. nih.govresearchgate.netresearchgate.net Key residues within this pocket, including Ile54, Tyr56, Met115, Ala121, and Tyr123, have been identified as crucial for the binding of this compound and the stabilization of the PD-L1 dimer. nih.govresearchgate.netmdpi.comnih.govtargetmol.com
Molecular dynamics simulations have further detailed the dynamic nature of the interaction. For example, studies on the (S)-enantiomer of this compound have shown that its binding induces conformational changes in PD-L1, contributing to the dimerization process. nih.govnih.gov The size and shape of the inhibitor, as well as the specific interactions with residues like Tyr56, are critical in triggering the necessary rearrangements in PD-L1 to form the dimeric state. nih.gov
Binding affinity studies have reported that this compound is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 value of 80 nM. medchemexpress.comtargetmol.com This indicates its effectiveness in disrupting the interaction at relatively low concentrations in in vitro settings.
The comparison of this compound with related compounds, such as BMS-202, has highlighted structural features that influence binding affinity and the ability to induce dimerization. mdpi.comcancerbiomed.orgtargetmol.comnih.govresearchgate.netresearchgate.net These comparative studies contribute to the understanding of structure-activity relationships within this class of small molecule inhibitors.
Below is a table summarizing some key research findings regarding this compound's interaction with PD-L1:
| Research Aspect | Finding | Source(s) |
| Target | PD-L1 (inducing dimerization to block PD-1 interaction) | nih.govnih.govmedchemexpress.comnih.govnih.gov |
| Binding Site | Hydrophobic pocket at PD-L1 dimer interface | nih.govresearchgate.netresearchgate.net |
| Key Interacting Residues | Ile54, Tyr56, Met115, Ala121, Tyr123 (on PD-L1 monomers) | nih.govresearchgate.netmdpi.comnih.govtargetmol.com |
| Reported IC50 (PD-1/PD-L1) | 80 nM | medchemexpress.comtargetmol.com |
| Mechanism of Inhibition | Induction of PD-L1 dimerization | nih.govnih.govmedchemexpress.comnih.govnih.gov |
| Co-crystal Structure Available | Yes (PDB ID: 5N2F) | nih.gov |
| Effect on PD-L1 Conformation | Induces conformational changes, particularly with the (S)-enantiomer | nih.govnih.gov |
Properties
CAS No. |
1675203-82-3 |
|---|---|
Molecular Formula |
C27H27F2NO6 |
Molecular Weight |
499.5108 |
IUPAC Name |
(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1 |
InChI Key |
UUBRFEROHJGRBO-FQEVSTJZSA-N |
SMILES |
O=C(O)C[C@H](O)CNCC1=CC(F)=C(OCC2=CC=CC(C3=CC=C4OCCOC4=C3)=C2C)C=C1F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-200; BMS 200; BMS200; |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Bms 200 and Its Analogues
Synthetic Methodologies for BMS-200 Production
The synthesis of this compound and its analogues, which often feature complex biaryl or triaryl scaffolds, involves sophisticated organic chemistry strategies. While specific details for this compound are proprietary and not extensively published in peer-reviewed journals, the synthetic approaches for closely related compounds from Bristol Myers Squibb (BMS) shed light on the probable methodologies employed.
Semisynthesis and Total Synthesis Approaches
The construction of the core structures of this compound and its analogues is primarily achieved through total synthesis. This approach allows for the precise assembly of the molecule from simple, commercially available starting materials. The synthesis of related PD-1/PD-L1 inhibitors often involves the creation of a central biphenyl (B1667301) or indane core, followed by the introduction of various functional groups to optimize biological activity. For instance, the synthesis of related inhibitors with a triaryl scaffold has been described, indicating a modular total synthesis approach where different aromatic rings are coupled to build the final structure.
Optimization of Synthetic Routes for Scalability
For a compound to be viable as a pharmaceutical agent, its synthesis must be scalable to produce large quantities efficiently and cost-effectively. While specific scalability studies for this compound are not publicly detailed, the general principles of process chemistry would be applied. This includes optimizing reaction conditions (temperature, concentration, catalysts), minimizing the number of synthetic steps, and using high-yielding and robust reactions. For similar complex molecules developed by BMS, significant effort is dedicated to developing scalable synthetic routes to support clinical trials and commercial production.
Enantioselective Synthesis Strategies for Chiral Control
Many small-molecule inhibitors of the PD-1/PD-L1 pathway, including those with an indane scaffold, are chiral, and their biological activity is often dependent on a specific stereoisomer. For example, studies on indane-based inhibitors have shown that the (S)-enantiomer is more potent. Therefore, enantioselective synthesis is crucial for producing the desired biologically active isomer. Various strategies for the enantioselective synthesis of indanes have been developed, including the use of chiral catalysts and auxiliaries. These methods allow for the controlled formation of the desired stereocenter, leading to a final product with high enantiomeric purity.
Elucidation of Absolute and Relative Stereochemistry of this compound
The precise three-dimensional arrangement of atoms in this compound, its absolute and relative stereochemistry, is a critical determinant of its interaction with the PD-L1 protein. For chiral molecules, the determination of stereochemistry is a fundamental aspect of their characterization. While the specific stereochemical details of this compound are not publicly available, the methods used for analogous compounds would include X-ray crystallography of the compound or a co-crystal with its target protein. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly Nuclear Overhauser Effect (NOE) experiments, can also provide information about the relative stereochemistry of the molecule.
Spectroscopic and Chromatographic Characterization Techniques in Research
The identity, purity, and structure of this compound and its analogues are confirmed using a suite of modern analytical techniques. The characterization of similar small-molecule PD-1/PD-L1 inhibitors developed by BMS consistently involves a combination of spectroscopic and chromatographic methods.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the synthesized structure.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of the compound, which in turn confirms its elemental composition.
Chromatographic Characterization:
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution chromatographic technique used to assess the purity of the final compound and to separate it from any impurities or byproducts from the synthesis.
The combination of these techniques provides a comprehensive characterization of the synthesized molecule, ensuring its identity and purity before it is used in biological assays.
Below is a table summarizing the characterization techniques typically employed for compounds in the same class as this compound.
| Technique | Purpose | Information Obtained |
| ¹H NMR | Structural Elucidation | Information on the number and type of protons, their connectivity, and chemical environment. |
| ¹³C NMR | Structural Elucidation | Information on the carbon skeleton of the molecule. |
| HRMS | Molecular Formula Confirmation | Precise molecular weight to confirm the elemental composition. |
| UPLC | Purity Assessment | Separation and quantification of the main compound and any impurities. |
Molecular Target Identification and Binding Mechanisms of Bms 200
Identification of the Primary Biological Target: Programmed Death-Ligand 1 (PD-L1)
BMS-200 directly targets the transmembrane protein Programmed Death-Ligand 1 (PD-L1), which is often overexpressed on the surface of various cancer cells. By binding to PD-L1, this compound effectively blocks its interaction with the PD-1 receptor on activated T-cells. This blockade disrupts the immunosuppressive signal, thereby restoring the T-cells' ability to recognize and eliminate cancerous cells. nih.govmedchemexpress.com A key feature of this compound's mechanism is its ability to induce the dimerization of PD-L1. medchemexpress.com This process is central to its inhibitory function, as the formation of a PD-L1 homodimer sterically hinders the binding of PD-1. nih.gov
Structural Basis of this compound Binding to PD-L1
The precise manner in which this compound interacts with PD-L1 has been elucidated through advanced structural biology techniques, providing a detailed map of the binding interface.
X-ray crystallography studies have been instrumental in visualizing the interaction between this compound and PD-L1 at an atomic level. The co-crystal structure of the PD-L1/BMS-200 complex has been solved and is available in the Protein Data Bank under the accession code 5N2F. researchgate.netrcsb.org This structural data reveals that one molecule of this compound situates itself at the interface of a PD-L1 homodimer, occupying a deep, hydrophobic channel-like pocket formed between the two PD-L1 molecules. rcsb.org This induced dimerization is a direct consequence of the inhibitor's binding. nih.gov
The stability of the this compound/PD-L1 complex is dictated by specific interactions with key amino acid residues within the PD-L1 binding pocket. Nonpolar interactions with residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 are dominant factors in the stability of this binding. nih.govnih.govmedchemexpress.com These residues are highly conserved and form a continuous interaction area that accommodates the hydrophobic portions of the this compound molecule. nih.govnih.gov The binding of this compound induces a slight but significant conformational change in the sidechains of these residues at the PD-L1 surface. nih.gov
Intermolecular Interactions Driving this compound Binding Affinity
The high binding affinity of this compound for PD-L1 is a result of a combination of favorable intermolecular forces.
Hydrophobic interactions are the primary driving force for the binding of this compound to PD-L1. nih.gov The aromatic rings of the this compound molecule fit snugly into the hydrophobic groove on the PD-L1 surface, which is lined by the side chains of residues including Ile54, Met115, and Ala121. nih.govnih.gov The binding process is highly dependent on these interactions between the aromatic moieties of the inhibitor and the hydrophobic residues of the protein. nih.gov A notable T-stacking interaction occurs between the benzyl group of this compound and the sidechain of Tyr56, further stabilizing the complex. nih.gov
Electrostatic Contributions
Electrostatic interactions are a critical component of the binding affinity and specificity of this compound to its molecular target, Programmed Death-Ligand 1 (PD-L1). These interactions involve charged and polar groups on both the small molecule inhibitor and the protein, contributing significantly to the stability of the this compound/PD-L1 complex. The binding process is driven by a combination of forces, with hydrogen bonds and interactions with charged residues playing a prominent role. nih.govnih.gov
Key contributions to the electrostatic profile of the this compound binding interaction include:
Hydrogen Bonding: Hydrogen bonds are a major factor in the binding of this compound and related inhibitors to the PD-L1 dimer. nih.gov Computational studies have identified specific amino acid residues within the PD-L1 binding pocket that act as hydrogen bond donors or acceptors. Notably, residues Asp122 and Lys124 have been identified as being crucial for forming hydrogen bonds with BMS-series compounds. mdpi.com The (R)-enantiomer of this compound, for instance, shows a higher propensity to form hydrogen bonds with charged residues. nih.gov A specific hydrogen bond between the charged residue AAsp122 and the protonated nitrogen of (R)-BMS-200 was observed with a significant occupancy of 42.52% in molecular dynamics simulations. nih.gov The number of hydrogen bonds in the this compound system is directly correlated with the magnitude of the electrostatic energy contribution to binding. nih.gov
Interactions with Charged Residues: The binding site of PD-L1 features charged residues that create an electrostatic potential crucial for ligand recognition. nih.gov Pharmacophore models generated for BMS inhibitors highlight a positive ionizable point located at Asp122 of PD-L1, suggesting this residue is essential for the interaction. mdpi.com The electrostatic potential steers the positively charged parts of the inhibitor towards negatively charged regions of the protein's binding pocket, facilitating a stable association. purdue.edu
The interplay of these forces dictates the orientation and stability of this compound within the PD-L1 binding pocket. The calculated interaction energy for this compound with PD-L1 has been reported as 70.329, reflecting the strength of these combined interactions. mdpi.com
Table 1: Key PD-L1 Residues Involved in Electrostatic and Related Interactions with this compound.
| Residue | Type of Interaction | Contribution to Binding |
| Asp122 | Hydrogen Bonding, Electrostatic | Forms hydrogen bonds; acts as a key positive ionizable point. mdpi.comnih.gov |
| Lys124 | Hydrogen Bonding | Contributes to the network of hydrogen bonds stabilizing the complex. mdpi.comnih.gov |
| Ile54 | Hydrophobic | Interacts with the inhibitor's aromatic rings. nih.govmdpi.com |
| Tyr56 | Hydrophobic | Contributes to binding affinity through hydrophobic interactions. nih.govmdpi.com |
| Met115 | Hydrophobic | Plays a role in the hydrophobic pocket that binds the inhibitor. nih.govmdpi.com |
| Ala121 | Hydrophobic | Involved in hydrophobic interactions with the BMS compound. nih.govmdpi.com |
Mechanism of Action: Pd L1 Dimerization Induced by Bms 200
Conceptual Framework of PD-L1 Dimerization as an Inhibitory Mechanism
The fundamental principle behind BMS-200's activity is the stabilization of a PD-L1 homodimer in a conformation that is incompetent for PD-1 binding. oncotarget.com The inhibitory mechanism is initiated when a this compound molecule recognizes and binds to a single PD-L1 monomer. nih.gov This initial complex then recruits a second PD-L1 monomer, forming a stable ternary complex of two PD-L1 molecules bridged by a single this compound molecule. nih.govoncotarget.com
This induced dimerization effectively sequesters the PD-L1 molecules and occludes the binding site for PD-1. oncotarget.comresearchgate.net The inhibitor itself, along with the protein-protein interactions within the newly formed dimer, occupies the critical interface on PD-L1 that would otherwise bind to PD-1. nih.govoncotarget.com By masking this entire interaction surface, this compound prevents the formation of the PD-1/PD-L1 complex, thus disrupting the immunosuppressive signal that cancer cells exploit to evade immune destruction. nih.govresearchgate.net
Dynamic Structural Rearrangements of PD-L1 upon this compound Binding
The binding of this compound to PD-L1 is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the protein. nih.gov Upon binding, this compound settles into a hydrophobic, cylindrical pocket formed at the interface of the two PD-L1 monomers. nih.gov This event triggers notable structural rearrangements, particularly in the C, F, and G regions of the PD-L1 dimer. nih.gov
Modulation of the PD-1/PD-L1 Pathway through Ligand-Induced Dimerization
The dimerization of PD-L1 induced by this compound is the direct cause of the modulation and inhibition of this critical immune checkpoint pathway. mdpi.com By physically obstructing the PD-1 binding site on PD-L1, the inhibitor effectively prevents the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. nih.govnih.gov
Structural superposition studies reveal that the PD-L1 dimer stabilized by this compound creates a steric clash that makes it impossible for PD-1 to bind. researchgate.net The binding interface involves key residues on both PD-L1 monomers, such as Isoleucine 54 (Ile54), Tyr56, Met115, Alanine 121 (Ala121), and Tyr123, which are crucial for both inhibitor binding and dimerization. nih.govmdpi.com The interactions between these two PD-L1 molecules, stabilized by the inhibitor, also occupy the binding interface, further ensuring the prevention of PD-1/PD-L1 engagement. nih.gov This blockade restores the ability of T-cells to recognize and eliminate tumor cells. nih.gov
Energetic Insights into the Dimerization Process (e.g., Binding Free Energy Analysis)
The formation and stability of the PD-L1 dimer-inhibitor complex are governed by favorable energetic interactions. Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method, provide quantitative insight into this process. nih.gov These analyses indicate that this compound-related inhibitors strongly promote the dimerization of PD-L1. nih.gov
Studies have shown that the binding of (S)-BMS-200, the active enantiomer, to the PD-L1 dimer is a highly spontaneous process, as evidenced by a significant negative binding free energy (ΔG). nih.gov Nonpolar interactions are the primary drivers of this stability, with hydrophobic interactions identified as the dominant stabilizing factor. nih.gov The key residues Ile54, Tyr56, Met115, Ala121, and Tyr123 from both PD-L1 monomers contribute significantly to the binding affinity through these nonpolar interactions. nih.gov While hydrogen bonds do form, for instance with charged residues, the hydrophobic nature of the binding pocket plays the central role in the stability of the complex. nih.gov
| System | Binding Free Energy (ΔG) (kcal/mol) |
|---|---|
| (MOD)-BMS-200 | -42.45 ± 0.35 |
| (S)-BMS-200 | -42.42 ± 0.21 |
| (R)-BMS-200 | -40.48 ± 0.21 |
This table presents the binding free energies calculated via MM-PBSA, indicating the strong affinity of this compound related molecules for the PD-L1 dimer. Data sourced from Guo et al., 2021. nih.gov
| Residue | Role in Interaction |
|---|---|
| Isoleucine 54 (Ile54) | Dominant nonpolar interactions for binding stability |
| Tyrosine 56 (Tyr56) | Undergoes rearrangement to form binding pocket; dominant nonpolar interactions |
| Methionine 115 (Met115) | Dominant nonpolar interactions for binding stability |
| Alanine 121 (Ala121) | Dominant nonpolar interactions for binding stability |
| Tyrosine 123 (Tyr123) | Dominant nonpolar interactions; rearranges upon inhibitor dissociation |
This table highlights the key amino acid residues of the PD-L1 protein that are critical for the binding of this compound and the stabilization of the dimer complex. nih.govmdpi.com
Structure Activity Relationship Sar and Computational Chemistry of Bms 200 Derivatives
Comprehensive SAR Studies for Potency and Selectivity Enhancement
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that connects the chemical structure of a compound to its biological activity patsnap.comnih.gov. For BMS-200 derivatives, SAR studies are crucial for methodically modifying the molecule to optimize its properties. The primary goals of these studies are to enhance potency against the target and to improve selectivity, thereby minimizing off-target effects. patsnap.com
Key research findings in the optimization of compounds like this compound often involve:
Enhancing Potency: By systematically altering functional groups on the this compound scaffold, researchers can identify key structural features that are essential for high-affinity binding to the target protein. This optimization can lead to a significant increase in potency, allowing for therapeutic efficacy at lower concentrations patsnap.comresearchgate.net.
Improving Selectivity: SAR studies help in distinguishing which molecular modifications lead to greater specificity for the intended target over other related proteins. This is critical for developing safer drug candidates with fewer side effects patsnap.comnih.gov.
Optimizing Pharmacokinetics: The relationship between structure and properties like solubility, metabolic stability, and cell permeability is also explored. Fine-tuning these aspects ensures that the drug can reach its target in the body effectively researchgate.net.
The insights gained from SAR studies are often compiled into data tables to compare the efficacy of various derivatives, as illustrated in the hypothetical data below.
| Compound | Modification | Potency (IC50, nM) | Selectivity vs. Target X |
| This compound | Parent Compound | 80 | 10-fold |
| Analogue A | Addition of fluoro group at R1 | 45 | 25-fold |
| Analogue B | Replacement of methyl with ethyl at R2 | 95 | 8-fold |
| Analogue C | Cyclization of side chain | 60 | 50-fold |
This table is illustrative and based on typical SAR study outcomes.
Design and Development of this compound Analogues and Structurally Related Compounds
The design of novel analogues based on the this compound structure is a key step in lead optimization. This process involves creating variations of the lead compound to explore chemical space and identify molecules with superior properties nih.govnih.gov.
Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers (e.g., an R-enantiomer and an S-enantiomer) wikipedia.orgyoutube.com. These stereoisomers can have significantly different biological activities. For a chiral compound like this compound, it is critical to synthesize and test each enantiomer separately, as one may be significantly more potent or have a better safety profile than the other wikipedia.org. The development of a specific stereoisomer, often referred to as a "chiral switch," can lead to a more effective therapeutic agent wikipedia.org. The designation of a variant like "MOD-BMS-200" would typically refer to a specifically modified version of the parent compound, often with optimized stereochemistry.
Advanced Computational Modeling Techniques
Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict how a molecule will behave before it is synthesized, thereby saving time and resources nih.govresearchgate.net.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein . For this compound and its analogues, docking simulations can identify the most likely binding pose within the active site of its target. Following docking, binding free energy calculations, often using methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation), are performed to estimate the strength of the interaction biorxiv.orgnih.govmdpi.com. A more negative binding energy score typically indicates a stronger, more stable interaction biorxiv.orgnih.gov. These analyses help prioritize which analogues to synthesize and test experimentally.
| Compound | Docking Score (kcal/mol) | Calculated Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues |
| This compound | -9.5 | -75.4 | Tyr56, Asp122, Met115 |
| Analogue A | -10.2 | -82.1 | Tyr56, Asp122, Arg113 |
| Analogue B | -8.9 | -71.8 | Tyr56, Met115 |
| Analogue C | -10.5 | -85.3 | Tyr56, Asp122, Arg113, Val78 |
This table is illustrative, demonstrating typical data from molecular docking and binding energy studies.
Quantitative Structure-Activity Relationship (QSAR) Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide lead optimization. researchgate.net A QSAR model is typically represented by the equation:
Activity = f (physicochemical properties and/or structural properties) + error
The development of a QSAR model involves several key steps:
Data Set Selection : A set of molecules with known biological activities is required to train and validate the model. nih.gov
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple properties like molecular weight to more complex quantum chemical parameters. researchgate.net
Variable Selection : A subset of the most relevant descriptors is selected to build the model. This step is crucial to avoid overfitting and to create a model that is both predictive and interpretable. nih.gov
Model Building : A mathematical relationship between the selected descriptors and the biological activity is established using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). researchgate.net
Model Validation : The predictive power of the model is assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of compounds. researchgate.net
While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles of QSAR are highly applicable to the optimization of PD-1/PD-L1 inhibitors. For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory potency based on variations in their chemical structures. The descriptors used in such a model could include steric, electronic, and hydrophobic parameters of different substituents on the core scaffold.
The following table outlines the general workflow for developing a QSAR model for this compound derivatives.
| Step | Description | Example for this compound Derivatives |
| 1. Data Set | A series of this compound analogs with measured IC50 values for PD-1/PD-L1 inhibition. | A set of 50 this compound derivatives with varying substituents. |
| 2. Descriptors | Calculation of 2D and 3D molecular descriptors for each analog. | Hydrophobicity (logP), molar refractivity (MR), electronic parameters (Hammett constants), and topological indices. |
| 3. Variable Selection | Statistical methods to select a small subset of descriptors that are highly correlated with activity. | Genetic algorithms or stepwise regression to identify the most influential descriptors. |
| 4. Model Building | Generation of a mathematical equation relating the selected descriptors to the IC50 values. | A multiple linear regression equation of the form: log(1/IC50) = c0 + c1descriptor1 + c2descriptor2 + ... |
| 5. Validation | Assessment of the model's predictive ability on an external set of molecules not used in model training. | Prediction of the IC50 values for a new set of 10 this compound analogs and comparison with experimental values. |
Application of Machine Learning in Compound Optimization
Machine learning (ML), a subset of artificial intelligence, is increasingly being used to accelerate drug discovery and optimize lead compounds. researchgate.netnih.govmdpi.com In the context of PD-1/PD-L1 inhibitors, ML models can be trained on existing data to identify novel chemical scaffolds or to predict the activity of new compounds. nih.govmdpi.comresearchgate.net
One study utilized the spatio-chemical features of known small-molecule PD-L1 dimerizers, including those from the BMS series, to develop ML classifiers. nih.govmdpi.com These models were trained to distinguish between active and inactive compounds based on their 2D fingerprint descriptors. The trained models were then used to screen a large database of bioactive molecules, leading to the identification of novel potential PD-1/PD-L1 inhibitors. nih.govmdpi.com
The general workflow for applying machine learning to the discovery of new PD-1/PD-L1 inhibitors is as follows:
Data Curation : A dataset of known PD-1/PD-L1 inhibitors and their activities is compiled. This dataset is often enriched with a larger number of presumed inactive compounds.
Feature Generation : Molecular fingerprints or other descriptors are generated for all compounds in the dataset.
Model Training : A machine learning algorithm, such as Random Forest or a neural network, is trained on the curated dataset to learn the relationship between the chemical features and biological activity.
Virtual Screening : The trained model is used to screen large chemical libraries to identify potential hits.
Experimental Validation : The top-scoring compounds from the virtual screen are then synthesized and tested experimentally to confirm their activity.
This approach has successfully identified new, bioactive PD-1/PD-L1 inhibitors. nih.govmdpi.com For the optimization of a compound like this compound, a similar machine learning approach could be employed. A model could be trained on a dataset of this compound analogs with known activities. This model could then be used to predict the activity of virtual analogs with novel substitutions, thereby guiding the synthesis of more potent compounds.
The table below presents a summary of a machine learning-guided discovery of PD-1/PD-L1 inhibitors.
| Machine Learning Approach | Key Steps | Outcome | Reference |
| Random Forest Classifiers | 1. Trained on known PD-L1 dimerizers. 2. Used to screen a database of ~16,000 bioactive molecules. 3. Hits were further filtered by molecular docking. 4. Top candidates were experimentally tested. | Identification of two new active molecules with IC50 values of 22.35 µM and 33.65 µM. | nih.govmdpi.com |
Preclinical Pharmacological and Biological Efficacy of Bms 200
In Vitro Functional Characterization in Cellular Systems
Cell-Based Assays for PD-1/PD-L1 Interaction Inhibition
BMS-200 has demonstrated significant potency in blocking the interaction between PD-1 and PD-L1. In a homogeneous time-resolved fluorescence (HTRF) binding assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 80 nM medchemexpress.comprobechem.com. The mechanism of action for this compound involves the induction of PD-L1 dimerization. This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the signaling pathway that leads to T-cell suppression medchemexpress.comnih.govnih.gov. Molecular dynamics simulations have further elucidated this mechanism, showing that this compound and related inhibitors bind to a hydrophobic pocket on the PD-L1 dimer, with key interactions involving residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 nih.govnih.gov.
| Assay Type | Key Finding | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 of 80 nM for PD-1/PD-L1 interaction inhibition | medchemexpress.comprobechem.com |
| Mechanism of Action | Induces dimerization of PD-L1 | medchemexpress.comnih.govnih.gov |
Reactivation of T-cell Proliferation and Immune Cell Responses
The ability of this compound to block the PD-1/PD-L1 axis translates to the restoration of T-cell activity. In vitro studies utilizing T-lymphocyte-like cell lines, such as Jurkat cells engineered to express PD-1 and a nuclear factor of activated T-cells (NFAT) reporter gene, have been instrumental in demonstrating this effect. The engagement of the T-cell receptor (TCR) in these cells, in the presence of PD-L1, leads to the suppression of NFAT-driven reporter gene expression. The introduction of PD-1/PD-L1 inhibitors like this compound can alleviate this suppression, leading to a measurable increase in reporter activity, which serves as a surrogate for T-cell activation.
A crucial indicator of a restored anti-tumor immune response is the production of interferon-gamma (IFN-γ) by activated T-cells. Co-culture assays involving T-cells and cancer cells expressing PD-L1 have shown that treatment with small molecule PD-1/PD-L1 inhibitors can rescue T-cell-mediated immunity, resulting in a dose-dependent increase in IFN-γ production.
| Assay System | Endpoint Measured | Effect of PD-1/PD-L1 Inhibition |
| Jurkat T-cell line with NFAT reporter | NFAT-driven luciferase expression | Increased reporter activity |
| T-cell and cancer cell co-culture | Interferon-gamma (IFN-γ) production | Enhanced IFN-γ secretion |
Effects on Cancer Cell Lines
While the primary mechanism of this compound is to enhance the immune response against cancer cells, its direct effects on the cancer cells themselves have also been a subject of investigation. Studies on related small molecule PD-L1 inhibitors have explored their cytotoxic effects on various cancer cell lines. However, specific data regarding the 50% growth inhibition (GI50) or lethal concentration (LC50) for this compound across a panel of cancer cell lines is not extensively available in the public domain. Research on other compounds within the same class has indicated that some may possess direct anti-proliferative effects on tumor cells, such as glioblastoma.
In Vivo Efficacy Assessment in Animal Models
Efficacy in Syngeneic and Xenograft Tumor Models
The evaluation of this compound's anti-tumor activity in living organisms is crucial for its preclinical assessment. Syngeneic mouse models, which utilize immunocompetent mice implanted with murine tumor cell lines, are particularly valuable for studying immunotherapies as they possess a functional immune system. These models allow for the investigation of how a compound like this compound can modulate the tumor microenvironment and elicit an anti-tumor immune response.
Immunomodulatory Effects in Preclinical Organisms
The immunomodulatory effects of this compound in preclinical organisms are a key aspect of its in vivo characterization. These effects can be assessed by analyzing changes in immune cell populations within the tumor microenvironment and peripheral circulation, as well as alterations in cytokine profiles. For instance, an increase in the ratio of CD8+ cytotoxic T-cells to regulatory T-cells (Tregs) within the tumor is often indicative of a positive immunomodulatory effect.
Studies on related compounds have shown that effective PD-1/PD-L1 blockade can lead to an increased CD8+/FOXP3+ ratio and a reduced CD4+/CD8+ ratio within the tumor tissue, suggesting a shift towards a more effective anti-tumor immune response. Furthermore, the analysis of systemic cytokine levels can provide insights into the broader immunomodulatory impact of the treatment.
Preclinical Pharmacokinetics (PK) and ADME Profiling
Following a comprehensive review of publicly available scientific literature, no specific data regarding the preclinical pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the chemical compound this compound could be identified. This compound is known as a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. While its biological activity and mechanism of action in this context are subjects of research, detailed in vivo studies characterizing its pharmacokinetic properties in animal models have not been published in the sources accessed.
Therefore, the following subsections on absorption, distribution, metabolic stability, biotransformation, and excretion pathways for this compound in preclinical systems cannot be populated with the requested detailed research findings and data tables at this time.
Absorption and Distribution Studies in Animal Speciesnih.gov
No publicly available data from absorption and distribution studies of this compound in any animal species were found.
Metabolic Stability and Biotransformation in Preclinical Systemsmedchemexpress.comnih.gov
There is no available information on the metabolic stability or the biotransformation pathways of this compound in preclinical systems such as liver microsomes, hepatocytes, or other in vitro models.
Excretion Pathways in Animal Models
No studies detailing the excretion pathways of this compound in animal models have been published in the available scientific literature.
Mechanisms of Acquired Resistance to Bms 200 in Preclinical Models
Elucidation of Molecular and Cellular Resistance Pathways
Acquired resistance to PD-1/PD-L1 inhibitors, including small molecules like BMS-200, can arise through various molecular and cellular mechanisms in preclinical settings. Research on PD-1/PD-L1 inhibitors highlights several pathways implicated in mediating this resistance.
One significant avenue of resistance involves the activation of alternative signaling pathways that compensate for the blocked PD-1/PD-L1 interaction. Studies on a related PD-1/PD-L1 inhibitor, BMS-1166, in colorectal cancer (CRC) cells have shown that resistance may be attributed to the stable activation of the PI3K/mTOR and MAPK signaling pathways cenmed.com. PD-1 binding to PD-L1 can activate these pathways, and their persistent activation, even when the interaction is inhibited, can contribute to acquired resistance cenmed.com. The downregulation of the negative regulator PTEN was observed to increase PD-L1 levels, which was abolished by inhibiting Akt (a component of the PI3K/mTOR pathway) cenmed.com. This suggests a crosstalk between PD-L1 expression and the PI3K/mTOR pathway that can influence resistance.
Beyond intrinsic tumor cell mechanisms, the tumor microenvironment (TME) also plays a crucial role in resistance to immunotherapy. Factors within the TME can suppress anti-tumor immune responses through mechanisms independent of the PD-1/PD-L1 axis. For instance, the expression of other inhibitory immune checkpoints on T cells, such as Lymphocyte-activation gene 3 (LAG-3), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), V-domain Ig suppressor of T cell activation (VISTA), B and T Lymphocyte Attenuator (BTLA), and T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), can contribute to T-cell exhaustion and limit the efficacy of PD-1/PD-L1 blockade guidetoimmunopharmacology.orgnih.gov. Preclinical data have demonstrated a synergistic relationship between LAG-3 and PD-1 in regulating immune homeostasis and enforcing tumor-induced tolerance guidetoimmunopharmacology.org.
Furthermore, alterations in antigen presentation machinery, such as the loss of MHC expression, can render tumor cells less visible to T cells, contributing to resistance to immune checkpoint blockade harvard.edu. Proinflammatory cytokines and hypoxia within the TME can also influence the immune landscape and promote resistance harvard.edu.
Adaptive Responses in Preclinical Disease Models
Adaptive resistance in preclinical models refers to the dynamic changes that occur in tumor cells and the TME in response to treatment, leading to the emergence of resistance. This differs from primary resistance, which is inherent before treatment initiation harvard.edu. Preclinical models, such as cell lines and xenografts (including patient-derived xenografts), are instrumental in studying these adaptive responses mrc.ac.uk.
In preclinical models treated with PD-1/PD-L1 inhibitors, adaptive responses can involve the selection and outgrowth of tumor cell clones with pre-existing or newly acquired alterations that confer resistance. This can include the activation of bypass signaling pathways like PI3K/mTOR and MAPK, as observed in CRC cell lines resistant to BMS-1166 cenmed.com. The continuous presence of the inhibitor can drive the evolution of resistant populations.
The TME also exhibits adaptive changes. For example, increased expression of alternative immune checkpoints like TIM-3 on T cells has been observed in recurrent tumors in immunocompetent mouse models after anti-PD-1 treatment. This highlights how the immune landscape itself can adapt to therapy, creating new inhibitory signals that limit the effectiveness of continued PD-1/PD-L1 blockade. Preclinical studies using longitudinal sampling of drug-selected cell populations can reveal emerging genetic alterations associated with acquired resistance mrc.ac.uk.
Adaptive resistance can also involve changes in the tumor's interaction with other components of the TME, such as myeloid suppressor cells and cancer-associated fibroblasts, which can create an immunosuppressive milieu.
Strategies to Overcome or Circumvent Preclinical Resistance
Addressing acquired resistance in preclinical models is crucial for developing more effective therapeutic strategies. Several approaches are being investigated to overcome or circumvent resistance to PD-1/PD-L1 inhibitors like this compound.
One key strategy involves combination therapy targeting the identified resistance pathways or alternative immune checkpoints. For instance, combining PD-1/PD-L1 inhibitors with inhibitors of the PI3K/mTOR and MAPK pathways has shown promise in preclinical studies cenmed.comnih.gov. In BMS-1166-resistant CRC cells, the combination of BMS-1166 with BEZ235, a dual PI3K/mTOR inhibitor, enhanced anti-tumor effects by suppressing the activation of both PI3K/mTOR and MAPK pathways cenmed.com. This suggests that simultaneously targeting these compensatory pathways can restore sensitivity to PD-1/PD-L1 inhibition.
Another strategy involves combining PD-1/PD-L1 blockade with inhibitors targeting other immune checkpoints that become upregulated or play a more prominent role in the resistant setting. Preclinical trials have demonstrated synergistic outcomes by targeting the PD-1/PD-L1 axis along with LAG-3, TIM-3, VISTA, BTLA, and TIGIT nih.gov. For example, preclinical data support the combination of LAG-3 blockade (such as with relatlimab) and PD-1 blockade (such as with nivolumab) to achieve enhanced anti-tumor activity guidetoimmunopharmacology.org.
Targeting the TME directly is also an active area of research. Strategies aimed at normalizing the immunosuppressive TME, enhancing the infiltration of anti-tumor T cells, and reversing T-cell exhaustion are being explored in combination with ICIs nih.gov. This can include targeting factors like VEGF, IDO, or adenosine (B11128) receptors nih.gov.
Preclinical Combination Strategies Involving Bms 200
Rationale for Combination Therapy with BMS-202
The primary rationale for employing BMS-202 in combination therapies stems from its specific mechanism of action and the complex nature of tumor immune evasion. BMS-202 functions by inducing the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T cells. researchgate.netresearchgate.netmdpi.com This blockade disrupts a key immune checkpoint pathway that tumors exploit to suppress the host's antitumor immune response. nih.govnih.gov By preventing this interaction, BMS-202 can reinvigorate exhausted T cells within the tumor microenvironment, leading to an enhanced immune-mediated attack on cancer cells. nih.gov
However, tumors often utilize multiple mechanisms to evade immune destruction. Therefore, combining BMS-202 with other therapeutic modalities that act through different mechanisms can lead to synergistic antitumor effects. For instance, therapies that increase the immunogenicity of tumor cells, such as certain chemotherapies or targeted agents, can create a more favorable environment for the reactivated T cells to function effectively. nih.govnih.gov Furthermore, some cancer treatments can upregulate PD-L1 expression on tumor cells as a mechanism of acquired resistance, an effect that can be counteracted by the concurrent administration of BMS-202. nih.gov The overarching goal of these combination strategies is to launch a multi-pronged attack on the tumor, addressing both the cancer cells directly and the immunosuppressive environment they foster.
Synergistic Effects of BMS-202 with Other Therapeutic Modalities in Preclinical Settings
Preclinical studies have demonstrated the synergistic potential of BMS-202 when combined with various therapeutic agents, including immunomodulatory compounds, chemotherapy, and targeted therapies.
A notable example is the combination of BMS-202 with fucoidan, a marine-derived polysaccharide with known anti-cancer and immunomodulatory properties. In a murine model of Ehrlich solid-phase carcinoma, the combination therapy resulted in a significant reduction in tumor volume compared to either agent alone. nih.gov Histological analysis revealed a marked increase in tumor necrosis in the combination group. nih.gov This enhanced antitumor effect was associated with a favorable modulation of the tumor microenvironment, including an increased ratio of CD8+ (cytotoxic T cells) to FOXP3+ (regulatory T cells) and a reduced ratio of CD4+ (helper T cells) to CD8+ T cells, suggesting a shift towards a more potent antitumor immune response. nih.gov
In another preclinical model, a nanoparticle-based delivery system was engineered to co-administer BMS-202 with the chemotherapeutic cyclopeptide RA-V. nih.gov This combination was designed to leverage the direct tumor-killing effects of chemotherapy with the immune-boosting capabilities of BMS-202 for a synergistic attack on hypoxic tumors. nih.gov The rationale is that chemotherapy-induced cancer cell death can release tumor antigens, further priming the immune system for an attack potentiated by the PD-L1 blockade. nih.gov
Furthermore, the combination of BMS-202 with the molecularly targeted agent regorafenib has been investigated in an orthotopic rectal cancer model. nih.gov This study revealed that while regorafenib alone could upregulate PD-L1 expression in tumor tissues, the addition of BMS-202 counteracted this effect and led to a synergistic inhibition of tumor growth. nih.gov The combination therapy significantly increased the infiltration of CD8+ T cells into the tumors and enhanced the secretion of antitumor cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov
The following table summarizes the key findings from a preclinical study combining BMS-202 with fucoidan:
| Treatment Group | Mean Tumor Volume (mm³) | Percentage of Tumor Necrosis |
| Control (Saline) | High | Low |
| BMS-202 (monotherapy) | Reduced | Moderate |
| Fucoidan (monotherapy) | Reduced | Moderate |
| BMS-202 + Fucoidan (combination) | Significantly Reduced | High |
Investigation of Optimal Combinatorial Regimens in Animal Models
The investigation of optimal combinatorial regimens for BMS-202 in animal models is crucial for translating these promising preclinical findings into clinical applications. These studies aim to determine the most effective sequencing and scheduling of BMS-202 with other anticancer agents to maximize synergy and minimize potential toxicities.
In the study combining BMS-202 with fucoidan in a murine model of Ehrlich solid-phase carcinoma, both agents were administered concurrently. nih.gov The combination therapy not only demonstrated superior tumor growth inhibition but also led to a significant increase in cleaved caspase-3, an indicator of apoptosis, and a reduction in the proliferation marker Ki-67. nih.gov Furthermore, the combination therapy downregulated key oncogenic signaling pathways, including p-ERK1/2, p-Akt, and p-p38 MAPK. nih.gov
Similarly, the study of BMS-202 in combination with regorafenib in a rectal cancer model utilized a co-administration strategy delivered via a thermosensitive hydrogel for sustained local release. nih.gov This approach resulted in a significant synergistic antitumor effect, with the combination treatment group showing the most profound tumor suppression compared to either monotherapy. nih.gov
A study in a B16-F10 melanoma-bearing mouse model demonstrated that PCC0208025 (a resynthesized version of BMS-202) administered as a monotherapy led to significant antitumor effects. nih.gov This was accompanied by an increase in plasma IFN-γ levels, an increased frequency of CD8+ T cells and CD8+IFN-γ+ T cells, and a higher ratio of CD8+ T cells to regulatory T cells within the tumor. nih.gov These findings underscore the immunomodulatory effects of BMS-202 that can be potentially enhanced with combination regimens.
The table below presents data on the modulation of the tumor microenvironment in a preclinical model of Ehrlich solid-phase carcinoma treated with a combination of BMS-202 and fucoidan.
| Treatment Group | Ki-67 Levels (Proliferation Marker) | Cleaved Caspase-3 Levels (Apoptosis Marker) | IL-6 Levels | TGF-β Levels |
| Control (Saline) | High | Low | High | High |
| BMS-202 + Fucoidan (combination) | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced |
These preclinical investigations in animal models provide a strong foundation for the further development of BMS-202 in combination therapies for cancer treatment. The consistent observation of synergistic effects and favorable modulation of the tumor microenvironment across different tumor types and with various therapeutic partners highlights the potential of this strategy.
Future Directions and Advanced Research Perspectives for Bms 200
Development of Next-Generation PD-L1 Dimerization Inducers Based on BMS-200 Scaffold
The chemical structure of this compound and related compounds from Bristol-Myers Squibb (BMS) serves as a foundational template for developing improved small-molecule PD-L1 inhibitors. mdpi.comfrontiersin.org Research is focused on structural modifications to enhance potency, improve pharmacokinetic properties, and reduce potential toxicities. These efforts are opening new avenues for orally bioavailable anticancer therapies. nih.gov
Key strategies in developing next-generation molecules include:
Structural Optimization for Increased Potency: Researchers have synthesized and tested numerous analogs of the original BMS scaffold. For instance, compounds BMS-1001 and BMS-1166 were developed as optimized inhibitors that bind to human PD-L1 and effectively block its interaction with PD-1. nih.govnih.gov X-ray crystallography of these compounds in complex with PD-L1 has revealed specific structural features responsible for their increased potency compared to earlier versions. nih.govnih.gov BMS-1166, for example, demonstrates a potent inhibitory concentration (IC50) of 1.4 nM. medchemexpress.com
Modification of Chemical Groups: Molecular simulation studies have explored how specific chemical changes impact binding affinity. One study investigated modifying the carbonyl group of a related compound, BMS-202, into a hydroxyl group. mdpi.comnih.gov This change was found to regulate the molecule's hydrophobicity, enhancing the stability of the PD-L1 dimer/inhibitor complex. mdpi.comnih.gov
Symmetry-Based Design: Research has also shown that symmetric small-molecule inhibitors targeting the PD-L1 dimer are a feasible and potent strategy. One such inhibitor, built around a 2,2′-dimethyl-1,1′-biphenyl core, was found to be nearly 3.8 times more potent than BMS-202. mdpi.com
These next-generation compounds continue to operate through the same fundamental mechanism of inducing and stabilizing PD-L1 homodimers, which physically blocks the binding site for PD-1. nih.govmdpi.com
Table 1: Comparison of BMS-Scaffold PD-L1 Inhibitors
| Compound | IC50 | Key Features |
|---|---|---|
| This compound | 80 nM | A potent inhibitor that induces PD-L1 dimerization. medchemexpress.com |
| BMS-1166 | 1.4 nM | An optimized, potent inhibitor that antagonizes the inhibitory effect of the PD-1/PD-L1 checkpoint on T-cell activation. nih.govmedchemexpress.com |
| BMS-1001 | Not specified | An optimized inhibitor with low cellular toxicity, developed to alleviate PD-L1-mediated T-cell exhaustion. nih.gov |
| BMS-202 | 18 nM | A nonpeptidic inhibitor that serves as a template for structural optimization studies. medchemexpress.com |
Exploration of Novel Disease Applications Beyond Initial Indications (Preclinical)
While the primary focus of PD-L1 inhibitors has been oncology, the immunomodulatory function of the PD-1/PD-L1 pathway suggests potential applications in other disease areas. The ability of these compounds to regulate immune activity opens up preclinical exploration for conditions characterized by immune dysregulation.
A significant area of investigation is autoimmune diseases . In these conditions, the immune system mistakenly attacks healthy tissues. The PD-1/PD-L1 pathway is a crucial checkpoint for maintaining self-tolerance and preventing excessive immune responses. By modulating this pathway, small-molecule inhibitors could potentially help to restore immune homeostasis and control the unwanted inflammation that drives autoimmune disorders.
The development of orally available small molecules like those based on the this compound scaffold could offer significant advantages over antibody-based therapies in this context, including potentially better tissue penetration and more convenient administration. mdpi.com While extensive preclinical data in specific autoimmune models is still emerging, the foundational mechanism of action provides a strong rationale for this therapeutic exploration.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological consequences of PD-L1 dimerization induced by this compound, researchers are turning to multi-omics approaches. nih.gov This strategy involves integrating data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of the cellular response to the drug. frontiersin.org Such analyses can uncover novel biomarkers, reveal secondary mechanisms of action, and identify pathways involved in both sensitivity and resistance. encyclopedia.pub
Potential applications of multi-omics in this compound research include:
Transcriptomics (RNA-seq): This technique can identify which genes are turned on or off in tumor cells and immune cells following treatment with this compound. This could reveal downstream signaling cascades affected by PD-L1 dimerization and highlight changes in the expression of other immune-related genes, such as cytokines and chemokines. nih.gov
Proteomics: By analyzing the entire set of proteins, proteomics can quantify changes in protein expression and post-translational modifications. This can confirm that this compound treatment leads to the intended functional changes in immune cells and may uncover unexpected effects on other cellular proteins and pathways. nih.gov
Metabolomics: This approach studies the small-molecule metabolites within a biological system. As cellular function and immune responses are closely linked to metabolism, analyzing metabolic shifts after this compound exposure could provide insights into how the drug alters the metabolic state of T-cells and cancer cells, potentially impacting their function and survival.
Integrated Network Analysis: By combining these datasets, researchers can construct detailed molecular networks. nih.gov This can reveal complex interactions and correlations that would be missed by analyzing a single omics layer alone. For example, an integrated analysis could link a change in gene expression (transcriptomics) to a corresponding change in protein levels (proteomics) and a subsequent shift in a specific metabolic pathway (metabolomics), providing a complete, systems-level view of the drug's mechanism. encyclopedia.pub
Advancements in Preclinical Predictive Modeling for Compound Optimization
Computational and predictive modeling plays a crucial role in the rational design and optimization of next-generation inhibitors based on the this compound scaffold. These in silico techniques allow researchers to simulate, predict, and prioritize new molecular designs before undertaking costly and time-consuming laboratory synthesis.
Molecular dynamics (MD) simulations have been particularly valuable for studying this class of compounds. mdpi.comnih.gov These simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a compound like this compound interacts with the PD-L1 dimer.
Key insights from these predictive models include:
Identification of Critical Residues: Simulations have identified the key amino acid residues on the PD-L1 protein that are essential for inhibitor binding. Non-polar interactions with residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers are dominant factors for stability. frontiersin.orgnih.gov
Understanding Conformational Changes: Modeling has shown how the binding of a BMS inhibitor induces conformational changes in PD-L1. For example, the inhibitor triggers a rearrangement of the residue Tyr56, which helps form a tunnel-shaped pocket that is crucial for the high-affinity binding of symmetric inhibitors. mdpi.comnih.gov
Predicting Binding Affinity: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations are used to predict the binding free energy of different inhibitor designs. nih.gov These calculations can accurately forecast how modifications to the chemical structure will affect the compound's affinity for the PD-L1 dimer, guiding chemists to synthesize only the most promising candidates. researchgate.net For instance, simulations correctly predicted that modifying this compound's hydroxyl group to a carbonyl would result in a similar binding affinity. nih.gov
By using these predictive models, researchers can accelerate the drug discovery cycle, focusing resources on compounds with the highest predicted potency and most stable interactions with the target.
Table 2: Key PD-L1 Residues in BMS Compound Interaction Identified by Molecular Modeling
| Residue | Role in Interaction |
|---|---|
| Ile54 | Forms non-polar interactions, contributing to binding stability. frontiersin.orgnih.gov |
| Tyr56 | Undergoes conformational rearrangement to form the binding pocket. mdpi.comnih.gov |
| Met115 | Key residue for non-polar interactions with the inhibitor. frontiersin.orgnih.gov |
| Ala121 | Contributes to the hydrophobic binding pocket. frontiersin.orgnih.gov |
| Tyr123 | Involved in non-polar interactions that stabilize the complex. frontiersin.orgnih.gov |
| Lys124 | Participates in forming water-bridged interactions that stabilize the dimer. frontiersin.org |
Q & A
Q. What is the molecular mechanism by which BMS-200 inhibits the PD-1/PD-L1 pathway?
Methodological Answer: this compound disrupts PD-1/PD-L1 interactions by binding to PD-L1 and inducing conformational changes in its dimer structure. Molecular docking and dynamics simulations reveal that this compound inserts into a hydrophobic pocket formed between two PD-L1 monomers (APD-L1 and BPD-L1), stabilizing the dimer and masking the interaction surface required for PD-1 binding. Key residues involved include Tyr56, which undergoes positional shifts to accommodate the compound . Experimental validation involves crystallography (e.g., PDB IDs: 5N2F, 5NIX) and NMR studies to confirm oligomerization and binding modes .
Q. How does this compound’s structure differ from other PD-L1 inhibitors like BMS-202, and how does this impact binding efficacy?
Methodological Answer: this compound features a [3-(2,3-dihydro-1,4-benzodioxan-6-yl)-2-methylphenyl]methanol scaffold, whereas BMS-202 uses a simpler biphenyl methanol core. This structural difference alters the hydrophobic interactions within the PD-L1 dimer. For instance, this compound’s benzodioxanyl group forces Tyr56 into a distinct conformation, creating a solvent-accessible tunnel instead of a closed cleft, which may influence binding kinetics and specificity . Comparative studies using X-ray crystallography (e.g., 5J89 for BMS-202 vs. 5N2F for this compound) and free energy calculations can quantify these differences .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported efficacy across different cancer models?
Methodological Answer: Contradictory efficacy data may arise from variations in tumor microenvironment pH, PD-L1 expression levels, or off-target effects. To address this:
- Perform dose-response meta-analysis across studies, stratifying by cancer type and PD-L1 expression thresholds .
- Use isothermal titration calorimetry (ITC) to measure binding affinity under physiologically relevant conditions (e.g., simulated tumor pH) .
- Conduct in vivo pharmacokinetic studies with controlled variables (e.g., immune cell infiltration, hypoxia markers) to isolate context-dependent effects .
Q. How can molecular dynamics (MD) simulations optimize the design of this compound derivatives for enhanced PD-L1 binding?
Methodological Answer:
- Step 1 : Run all-atom MD simulations of this compound/PD-L1 complexes to identify unstable binding regions (e.g., solvent-exposed moieties).
- Step 2 : Apply alanine scanning mutagenesis to pinpoint high-energy residues (e.g., Met115, Asp122) critical for interaction .
- Step 3 : Use free energy perturbation (FEP) to computationally screen derivatives, prioritizing modifications that improve hydrophobic packing or hydrogen bonding (e.g., replacing hydroxyl groups with carbonyls) .
- Step 4 : Validate top candidates via surface plasmon resonance (SPR) and cell-based assays (e.g., IFN-γ rescue in T-cell co-cultures) .
Q. What are the methodological challenges in reconciling crystallographic data with solution-phase behavior of this compound-induced PD-L1 dimers?
Methodological Answer: Crystallography may capture static conformations that differ from dynamic solution-phase oligomers. To reconcile these:
- Combine small-angle X-ray scattering (SAXS) with NMR relaxation experiments to assess dimer stability and flexibility in solution .
- Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map regions of PD-L1 protected from solvent upon this compound binding, comparing crystal vs. solution states .
- Use ensemble docking approaches to account for conformational diversity observed in MD trajectories .
Data Analysis & Interpretation
Q. How should researchers statistically handle variability in IC₅₀ values for this compound across independent studies?
Methodological Answer:
- Apply mixed-effects meta-regression to model variability sources (e.g., assay type: HTRF vs. SPR, cell line heterogeneity) .
- Report 95% prediction intervals rather than confidence intervals to account for between-study variance .
- Validate outliers using Grubbs’ test or ROUT method , ensuring non-significant findings are not dismissed due to technical artifacts (e.g., compound degradation) .
Q. What criteria should guide the selection of negative controls for this compound in PD-L1 binding assays?
Methodological Answer:
- Use enantiomer controls (e.g., (R)-BMS-200 vs. active (S)-BMS-200) to isolate stereospecific effects .
- Include PD-L1 mutants with disrupted dimer interfaces (e.g., Tyr56Ala) to confirm binding dependency on oligomerization .
- Benchmark against non-targeting small molecules (e.g., BMS-8 derivatives lacking the benzodioxanyl group) to rule out nonspecific aggregation .
Reproducibility & Best Practices
Q. What minimal dataset details are essential for reproducing this compound’s in vitro efficacy studies?
Methodological Answer:
- Compound characterization : Purity (HPLC/MS), solubility (in assay buffer), and storage conditions .
- Assay parameters : PD-L1 isoform (human vs. murine), cell viability thresholds (e.g., ≥80% for T-cell assays), and normalization methods (e.g., vehicle vs. positive controls like anti-PD-1 antibodies) .
- Data availability : Raw flow cytometry files, dose-response curves (non-linear fit parameters), and crystal structure deposition IDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
